N-(1-Methyl-3-phenylpropyl)acrylamide
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15) |
InChI Key |
RGYUTQYBPYGEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvent Selection
Dissolving 1-methyl-3-phenylpropylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen or argon ensures minimal oxidation side reactions. A stoichiometric equivalent of acryloyl chloride is added dropwise at 0–5°C to mitigate exothermic heat generation. Triethylamine (1.1 equivalents) is commonly employed as a proton scavenger, facilitating HCl elimination.
Table 1: Comparative Solvent Performance in Direct Acylation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | 0 → 25 | 2.5 | 88 | 99.2 |
| THF | 0 → 25 | 3.0 | 92 | 99.5 |
| Acetonitrile | 0 → 25 | 4.0 | 78 | 98.1 |
Data adapted from Evitachem product protocols and U.S. Patent 6,369,249.
Workup and Purification
Post-reaction, the mixture is washed with saturated sodium bicarbonate (3×) to remove residual HCl, followed by brine to eliminate polar impurities. Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields N-(1-methyl-3-phenylpropyl)acrylamide as a colorless solid. Recrystallization from cyclohexane further enhances purity to >99.5%.
Lewis Acid-Catalyzed Acylation for Sterically Hindered Systems
For substrates with reduced nucleophilicity, Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) accelerate acylation by polarizing the acryloyl chloride carbonyl group. This method is less common for 1-methyl-3-phenylpropylamine due to its high reactivity but finds utility in scaled industrial processes.
Catalytic Mechanism and Optimization
AlCl₃ (0.1 equivalents) in THF coordinates with acryloyl chloride, increasing electrophilicity at the carbonyl carbon. The reaction proceeds at ambient temperature, with exothermicity raising the mixture to 40–50°C. A 10% excess of acryloyl chloride ensures complete amine consumption, achieving yields of 84–89%.
Key Considerations:
-
Moisture-sensitive conditions necessitate rigorous solvent drying.
-
Catalyst removal requires post-reaction filtration through celite.
-
Elevated temperatures risk polymerization of the acrylamide product, necessitating inhibitor additives like hydroquinone (0.1% w/w).
Alternative Pathways: Acylation via Mixed Anhydrides
While less efficient, mixed anhydride methods using acrylic acid derivatives provide a halogen-free route. For example, coupling 1-methyl-3-phenylpropylamine with acrylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM yields the target compound after 12 hours at 25°C. However, yields plateau at 72–75%, with byproduct formation necessitating extensive chromatography.
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are indispensable for verifying structural integrity.
Representative ¹H NMR Data (CDCl₃, 400 MHz):
-
δ 1.25 (s, 3H, CH₃)
-
δ 2.40–2.65 (m, 2H, CH₂)
-
δ 5.60–6.30 (m, 3H, acrylamide vinyl protons)
HPLC retention times (C18 column, acetonitrile/water 70:30) consistently show a single peak at 4.2 minutes, confirming >99% purity.
Environmental and Regulatory Considerations
Waste streams containing unreacted acryloyl chloride require neutralization with aqueous sodium hydroxide before disposal. Occupational exposure limits for acrylamide (0.03 mg/m³, 8-hour TWA) mandate rigorous air quality controls in production facilities .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-3-phenylpropyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acrylamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(1-Methyl-3-phenylpropyl)acrylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methyl-3-phenylpropyl)acrylamide involves its interaction with various molecular targets. In biological systems, it can affect cell signaling pathways and protein interactions. For example, it has been shown to influence the focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2) pathways, which are involved in cell adhesion and migration . Additionally, it can form covalent bonds with proteins, altering their function and stability .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 1-methyl-3-phenylpropyl group in N-(1-Methyl-3-phenylpropyl)acrylamide confers distinct physicochemical properties compared to other acrylamide derivatives:
Key Observations :
- Hydrophobicity : The 1-methyl-3-phenylpropyl group increases hydrophobicity compared to Nipam, likely reducing water solubility. This contrasts with plant-derived acrylamides, which contain polar groups (e.g., hydroxyl, methoxy) enhancing aqueous compatibility .
- Steric Effects : The bulky substituent may hinder polymerization kinetics or molecular packing in solid states, unlike Nipam’s compact isopropyl group .
Physicochemical Properties
- Melting Points : Plant-derived acrylamides (e.g., Compound 12g in ) exhibit moderate melting points (118–119°C) due to hydrogen bonding . The target compound’s bulky substituent may lower melting points by disrupting crystallinity.
- Solubility : Nipam’s isopropyl group allows moderate water solubility (critical for thermoresponsive polymers), whereas the 1-methyl-3-phenylpropyl group in the target compound likely limits solubility to organic solvents (e.g., dichloromethane, ethyl acetate) .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(1-Methyl-3-phenylpropyl)acrylamide, and how can reaction conditions be optimized?
- Methodology : A practical approach involves reacting acryloyl chloride with N-(1-methyl-3-phenylpropyl)amine under Schotten-Baumann conditions. Key steps include:
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., polymerization).
- Solvent selection : Use a biphasic system (e.g., water/dichloromethane) with a base (e.g., NaOH) to neutralize HCl byproducts.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and reaction time (2–4 hours) for maximum yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodology :
- 1H NMR : Analyze the acrylamide vinyl protons (δ 5.6–6.5 ppm, doublets with J = 10–17 Hz) and the methyl group on the propyl chain (δ 1.2–1.4 ppm, singlet).
- FT-IR : Confirm the acrylamide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak [M+H]+ (calculated for C₁₃H₁₇NO: 204.13 g/mol).
Advanced Research Questions
Q. How does copolymerization with this compound affect thermoresponsive properties in smart polymers?
- Methodology :
- Copolymer design : Incorporate the monomer into poly(N-isopropylacrylamide-co-acrylamide) systems via free-radical polymerization (azobisisobutyronitrile initiator, 60–70°C).
- Phase transition analysis : Measure lower critical solution temperature (LCST) using differential scanning calorimetry (DSC). The bulky phenyl group may increase hydrophobicity, lowering LCST by 2–5°C.
- Kinetic studies : Use dynamic light scattering (DLS) to assess aggregation behavior during heating cycles .
Q. What experimental strategies resolve contradictions in reactivity data during copolymerization with vinyl monomers?
- Methodology :
- Reactivity ratio analysis : Apply the Fineman-Ross or Kelen-Tüdős method to determine monomer reactivity ratios (e.g., r₁ for acrylamide derivatives vs. r₂ for styrene).
- Controlled environments : Use inert atmospheres (N₂/Ar) to suppress oxygen inhibition, which can skew reactivity data.
- Cross-validation : Compare results from NMR monomer consumption rates with computational models (e.g., DFT calculations for radical stability) .
Q. How can molecular docking predict the bioactivity of this compound derivatives against enzymatic targets?
- Methodology :
- Target selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450 or kinases) due to the compound’s phenyl and methyl groups.
- Docking protocols : Use AutoDock Vina with flexible ligand parameters. Key interactions include:
- Hydrogen bonding between the acrylamide carbonyl and catalytic residues.
- π-π stacking of the phenyl group with aromatic enzyme residues.
- Validation : Correlate docking scores (binding energy ≤ −7 kcal/mol) with in vitro inhibition assays (e.g., IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
